molecular formula C15H19NO4 B2822094 benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate CAS No. 2387602-11-9

benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

Cat. No. B2822094
CAS RN: 2387602-11-9
M. Wt: 277.32
InChI Key: XOQVUIWQPOBYDY-UHFFFAOYSA-N
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Description

Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate is a chemical compound with the CAS Number: 2387602-11-9 . It has a molecular weight of 277.32 and its IUPAC name is benzyl ((4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate .


Molecular Structure Analysis

The molecular formula of this compound is C15H19NO4 . The InChI code for this compound is 1S/C15H19NO4/c17-10-14-7-15(8-14,20-11-14)9-16-13(18)19-6-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H,16,18) .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis in Antagonists : This compound is an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists. A key step involves iodolactamization, yielding highly functionalized compounds (Campbell et al., 2009).

Anticholinesterase Activity

  • Novel Anticholinesterases : It is used in the synthesis of novel carbamates that have shown potent inhibition of acetyl- or butyrylcholinesterase, crucial for anticholinesterase action. This indicates potential applications in treating neurological disorders (Luo et al., 2005).

Antibacterial Applications

  • Synthesis for Antibacterial Activities : Benzyl carbamate derivatives are used in synthesizing 2-oxaisocephems, which demonstrate potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Tsubouchi et al., 1994).

Hydroamination and Hydroalkoxylation

  • Catalysis in Organic Synthesis : It's used in Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation, forming various heterocycles and oxygen heterocycles. This demonstrates its role in advanced organic synthesis and catalysis (Zhang et al., 2006).

Synthesis of Chiral Bicyclic Systems

  • Synthesis of Chiral Bicyclic Arrays : It's involved in the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology is significant for the selective oxidation and synthesis of protected N,O-uloses (Francisco et al., 2003).

Antineoplastic and Antifilarial Activities

  • Potential in Antineoplastic and Antifilarial Agents : Its derivatives have been explored for antineoplastic and antifilarial activities, showing significant in vivo activity against various parasites and potential in cancer treatment (Ram et al., 1992).

Influence on Biological Activity in Nucleosides

  • Role in Nucleoside Structure and Activity : It's used in the synthesis of 2‘-deoxy-methanocarba-nucleosides, where fixed forms of sugar ring pucker influence the biological activity of nucleosides and oligonucleotides, particularly in antiviral applications (Marquez et al., 1996).

High-Performance Liquid Chromatography (HPLC)

  • Fluorescence Derivatization in HPLC : This compound is utilized in synthesizing fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, enhancing detection sensitivity (Yamaguchi et al., 1987).

Hydroxamic Acid Synthesis

  • Hydroxamic Acid Synthesis for Metal Chelation : Its derivatives are used to prepare hydroxamic acids, an important class of chelators for hard metal ions like Fe(III), with applications in therapeutic, diagnostic, and separation chemistry (Liu et al., 2009).

Antileukemic Activity

  • Antileukemic Properties : It's involved in synthesizing bis[[(carbamoyl)oxy]methyl]-substituted compounds, which have shown activity against lymphocytic leukemia, suggesting potential as antileukemic agents (Anderson et al., 1988).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-10-14-7-15(8-14,20-11-14)9-16-13(18)19-6-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQVUIWQPOBYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CNC(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

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